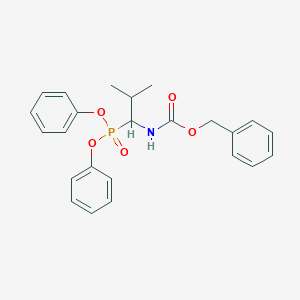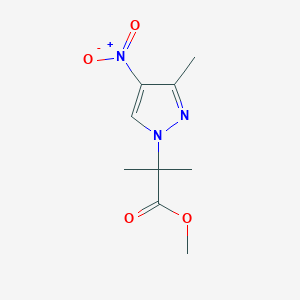
1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine” is an organic compound . It is used as an intermediate and raw material in organic synthesis .
Synthesis Analysis
The synthesis of “1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine” involves various chemical reactions. One common method is to react 5-fluoropyridine with ethylamine. Under appropriate reaction conditions, 5-fluoropyridine reacts with cuprous cyanide (CuCN) to produce a cyano compound. The cyano compound is then reacted with ethylamine under basic conditions to form "1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine" .Molecular Structure Analysis
The molecular formula of “1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine” is C7H8BrFN2. The InChI code is 1S/C7H5BrFNO/c1-4(11)5-2-7(8)10-3-6(5)9/h2-3H,1H3 .Chemical Reactions Analysis
“1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine” can participate in various chemical reactions, such as substitution reactions, condensation reactions, etc. Because it contains amino and aromatic rings, it can be used to synthesize drugs, pesticides, dyes, and other organic compounds .Physical And Chemical Properties Analysis
“1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine” is a colorless to yellow liquid, volatile at room temperature. It has a molecular weight of 218.03 . It can be dissolved in water and common organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Researchers have utilized 1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine in the synthesis of novel compounds with potential antibacterial and antifungal activities. For example, a series of novel amides synthesized by condensation reactions showed activity comparable to standard medicinal compounds against various bacterial and fungal strains (Pejchal, Pejchalová, & Růžičková, 2015).
Chemoselective Functionalization
The chemoselective functionalization of halogenated pyridines, including derivatives of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine, has been studied for the selective synthesis of complex molecules. These reactions provide pathways for selective substitutions, crucial for the development of pharmaceuticals and organic materials (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Fluorescent Dyes and Sensors
The compound's derivatives have been explored for their potential as fluorescent dyes and sensors. For instance, its incorporation into macromolecules allows for the selective detection of metal ions, such as mercury, through fluorescence quenching and chromogenic changes visible to the naked eye (Wanichacheva, Siriprumpoonthum, Kamkaew, & Grudpan, 2009).
Advanced Materials Synthesis
Its application extends to the synthesis of advanced materials, such as immobilized enzymes for continuous flow biotransformations. This approach enables efficient and environmentally friendly synthesis of key intermediates for pharmaceuticals, demonstrating the compound's role in green chemistry (Semproli et al., 2020).
Drug Metabolism Studies
1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine derivatives are also used in drug metabolism studies to understand the metabolic pathways and elimination properties of new psychoactive substances. This research is crucial for developing screening methods for drug abuse (Kim et al., 2019).
Safety and Hazards
From a safety point of view, “1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine” should be regarded as toxic and irritant . Direct contact with skin, eyes, and respiratory tract should be avoided, and good ventilation should be maintained. In case of accidental contact, rinse immediately with water and seek medical help .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-bromo-5-fluoropyridin-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrFN2/c1-4(10)5-2-7(8)11-3-6(5)9/h2-4H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYHPOZIIWTBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1F)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-dimethoxyphenyl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B2978553.png)
![Benzo[d]thiazol-2-yl(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2978554.png)


![1-(Pyridin-3-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one](/img/structure/B2978558.png)


![1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene](/img/structure/B2978567.png)
![3-chloro-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2978568.png)



